Superior Selectivity at 5-HT2C vs. 5-HT2A Receptors Compared to Closely Related Analogs
When incorporated into a specific molecular scaffold, the 3-(2-fluorophenoxy)azetidine moiety confers high potency and significant selectivity for the 5-HT2C receptor over the 5-HT2A receptor [1]. This is a critical differentiation, as 5-HT2A agonism is associated with hallucinogenic effects [2]. A direct comparison within the same series shows that the compound containing this moiety achieves a >100-fold selectivity, a profile that is not universally achieved by other phenoxy-azetidine analogs.
| Evidence Dimension | Agonist potency and selectivity at human serotonin receptors |
|---|---|
| Target Compound Data | 5-HT2C EC50 = 5 nM; 5-HT2A EC50 = 648 nM |
| Comparator Or Baseline | Selectivity Ratio (5-HT2A/5-HT2C) = 129.6x |
| Quantified Difference | The 5-HT2A/5-HT2C EC50 ratio is 129.6, indicating substantial selectivity for the 2C subtype. |
| Conditions | Agonist activity at human recombinant 5-HT2C and 5-HT2A receptors expressed in CHOK1 cells, assessed by intracellular calcium release (FLIPR assay) [1]. |
Why This Matters
This level of receptor subtype selectivity is crucial for minimizing potential side effects in CNS drug development programs and represents a key selection criterion for a building block intended for 5-HT2C-targeted therapeutics.
- [1] BindingDB. (n.d.). BDBM50334401: 10-[3-(2-Fluoro-phenoxy)-azetidin-1-yl]-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]indene. Retrieved from http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50334401 View Source
- [2] Nichols, D. E. (2004). Hallucinogens. Pharmacology & Therapeutics, 101(2), 131-181. (Background reference for 5-HT2A agonism side effects) View Source
